![molecular formula C16H22N2O4 B4263944 5-[2-(4-tert-butylbenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4263944.png)
5-[2-(4-tert-butylbenzoyl)hydrazino]-5-oxopentanoic acid
Overview
Description
5-[2-(4-tert-butylbenzoyl)hydrazino]-5-oxopentanoic acid (Boc-Lys(Boc)-OH) is a compound that is commonly used in scientific research. It is a derivative of lysine, an amino acid that is found in many proteins in the body. Boc-Lys(Boc)-OH is used in various research applications due to its unique properties and mechanism of action.
Mechanism of Action
Boc-Lys(Boc)-OH works by protecting the amino group of lysine. This allows for the selective reaction of other functional groups in the peptide chain during synthesis. Boc-Lys(Boc)-OH also enhances the stability of peptides and proteins by preventing degradation by proteases.
Biochemical and Physiological Effects:
Boc-Lys(Boc)-OH has no known biochemical or physiological effects on the body. It is not metabolized by the body and is excreted unchanged in the urine.
Advantages and Limitations for Lab Experiments
The advantages of using Boc-Lys(Boc)-OH in lab experiments include its ability to protect the amino group of lysine, its stability, and its compatibility with various synthesis methods. The limitations of using Boc-Lys(Boc)-OH include its cost, its potential toxicity, and the need for specialized equipment and expertise for its synthesis.
Future Directions
For the use of Boc-Lys(Boc)-OH in scientific research include its application in the synthesis of novel peptides and proteins with improved stability and therapeutic efficacy.
Scientific Research Applications
Boc-Lys(Boc)-OH is used in various scientific research applications. It is commonly used in peptide synthesis due to its ability to protect the amino group of lysine. Boc-Lys(Boc)-OH is also used as a building block for the synthesis of peptides and proteins. It is used in the synthesis of antimicrobial peptides, which have potential applications in the treatment of infectious diseases. Boc-Lys(Boc)-OH is also used in the synthesis of cell-penetrating peptides, which have potential applications in drug delivery.
properties
IUPAC Name |
5-[2-(4-tert-butylbenzoyl)hydrazinyl]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)12-9-7-11(8-10-12)15(22)18-17-13(19)5-4-6-14(20)21/h7-10H,4-6H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAOUNXKLNOWQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[(4-Tert-butylphenyl)carbonyl]hydrazinyl}-5-oxopentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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